Mal-PEG2-Val-Cit-amido-PAB-OH is a specialized chemical compound utilized primarily as a cleavable linker in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. This compound is characterized by its unique structural components, which include a maleimide group, a hydrophilic polyethylene glycol spacer, a valine-citrulline dipeptide, and a para-aminobenzyl functional group. The design of this compound allows for selective targeting and release of therapeutic agents within specific cellular environments, enhancing the efficacy of drug delivery systems.
Mal-PEG2-Val-Cit-amido-PAB-OH can be sourced from various chemical suppliers specializing in bioconjugation reagents. It falls under the category of cleavable linkers, which are crucial in the development of targeted therapies in oncology and other therapeutic areas. This compound is classified based on its functionality as a linker that facilitates the attachment of drugs to antibodies or other biomolecules while ensuring controlled release through enzymatic cleavage.
The synthesis of Mal-PEG2-Val-Cit-amido-PAB-OH involves several key steps:
The molecular structure of Mal-PEG2-Val-Cit-amido-PAB-OH can be represented by its molecular formula with a molecular weight of approximately 618.7 g/mol. The compound features:
Mal-PEG2-Val-Cit-amido-PAB-OH participates in several significant chemical reactions:
The primary products from these reactions include:
The mechanism of action for Mal-PEG2-Val-Cit-amido-PAB-OH involves several critical steps:
Mal-PEG2-Val-Cit-amido-PAB-OH exhibits several notable physical and chemical properties:
Analytical data confirming purity levels are crucial; typical specifications require a purity of ≥95%. Characterization techniques like high-performance liquid chromatography are often employed to verify quality.
Mal-PEG2-Val-Cit-amido-PAB-OH has significant applications in scientific research and therapeutic development:
Mal-PEG₂-Val-Cit-PAB-OH (CAS 2055041-38-6) is synthesized via a convergent, multi-step strategy that integrates discrete functional modules: maleimide cap, PEG spacer, dipeptide, and self-immolative PAB group. The synthesis begins with Fmoc-protected Val-Cit dipeptide formation using solid-phase peptide synthesis (SPPS), followed by coupling to the para-aminobenzyl alcohol (PAB-OH) unit via an amide bond. The PEG₂ spacer (8-atom ethylene glycol chain) is then introduced using maleimide-PEG₂-acid, activated as an N-hydroxysuccinimide (NHS) ester for efficient amidation with the dipeptide-PAB module. Final deprotection yields the linker with a molecular weight of 618.7 g/mol (C₂₉H₄₂N₆O₉) [1] [4] [7]. This modularity enables precise control over linker architecture and simplifies the incorporation of alternative dipeptides or spacers. For example, Boc-PEG₂-Val-Cit-PAB-OH (CAS 2055024-55-8) uses a tert-butoxycarbonyl (Boc) group instead of maleimide, highlighting the versatility of the synthetic platform for diverse functionalization [5].
Table 1: Key Components in Modular ADC Linker Synthesis
Module | Chemical Structure | Function | Example Reagents |
---|---|---|---|
Targeting Group | Maleimide | Covalent attachment to antibody cysteines | Maleimide-PEG₂-acid |
Spacer | -OCH₂CH₂OCH₂CH₂O- (PEG₂) | Hydrophilicity enhancement, steric optimization | NHS-PEG₂-acid |
Cleavage Site | Val-Cit dipeptide | Protease-specific payload release | Fmoc-Val-Cit-OH |
Self-immolative | para-aminobenzyl alcohol (PAB) | Autonomous payload release post-cleavage | p-nitrophenyl carbonate-PAB-OH |
Maleimide serves as the critical handle for attaching the linker to cysteine thiols (SH) within antibodies. This Michael addition proceeds optimally at pH 6.5–7.0 to balance reaction kinetics and antibody stability, achieving >90% conjugation efficiency within 2 hours. The reaction specifically targets reduced interchain disulfides (e.g., heavy-light chain bonds), generating stable thioether bonds. However, in vivo retro-Michael reactions can occur, leading to payload detachment; this is mitigated by ring hydrolysis of maleimide to acid-succinimidyl derivatives post-conjugation, which prevents deconjugation [2] [5]. Recent advances include using tris(2-carboxyethyl)phosphine (TCEP) for partial disulfide reduction, ensuring consistent drug-to-antibody ratios (DARs) of 2–4 [8].
Table 2: Parameters for Maleimide-Thiol Conjugation
Parameter | Optimal Range | Impact on ADC Efficacy | Analytical Control |
---|---|---|---|
pH | 6.5–7.0 | Maximizes thiolate anion formation without denaturation | In-process pH monitoring |
Temperature | 4–25°C | Prevents antibody aggregation | Size-exclusion chromatography |
Maleimide: Antibody Ratio | 3–5:1 | Minimizes unconjugated payload | HIC-HPLC, LC-MS |
Reaction Time | 1–2 hours | Ensures complete conjugation | Ellman’s test for free thiols |
The PEG₂ spacer (8-atom chain) critically modulates the linker’s physicochemical properties. Compared to non-PEGylated Val-Cit-PAB linkers, the PEG₂ unit increases hydrophilicity, reducing the linker’s log P by ∼1.5 units and improving overall ADC solubility. This minimizes aggregation, a common issue with hydrophobic payloads like monomethyl auristatin E (MMAE). Additionally, the spacer’s flexibility mitigates steric hindrance between the antibody and the protease-cleavable dipeptide, enhancing cathepsin B accessibility. Studies confirm that PEG₂ spacers maintain payload release kinetics equivalent to PEG₄ variants while offering a smaller molecular footprint (MW increase: +176 g/mol vs. +268 g/mol for PEG₄). However, excessively long PEG chains (>PEG₄) can reduce ADC internalization due to heightened hydrophilicity [1] [3] [6].
The Val-Cit (valine-citrulline) dipeptide functions as a substrate for lysosomal proteases—primarily cathepsin B—enabling tumor-specific payload release. This sequence is selectively cleaved between Val and Cit, with cathepsin B exhibiting >50-fold higher activity toward Val-Cit than Phe-Lys or Ala-Ala dipeptides. The citrulline residue (neutral, non-proteinogenic amino acid) prevents recognition by serum proteases, conferring plasma stability (>95% linker intact after 72 hours in human plasma). Upon ADC internalization, cleavage occurs within 30 minutes of lysosomal trafficking, releasing the PAB-OH payload precursor. Notably, branched linkers lacking spacers after the branching point exhibit reduced cleavage rates due to steric blocking; inserting PEG₂ restores near-native kinetics [2] [6] [8].
The para-aminobenzyl alcohol (PAB) group enables autonomous payload release post-dipeptide cleavage. After cathepsin B severs Val-Cit, the free amine on Cit undergoes intramolecular 1,6-elimination, releasing CO₂ and generating a quinone methide intermediate. This electrophile hydrolyzes to yield p-aminobenzyl alcohol and the unmodified payload (e.g., MMAE). The PAB system ensures rapid payload detachment (<5 minutes post-cleavage) while maintaining stability at physiological pH (t₁/₂ >14 days). Modifications to PAB—such as para-aminobenzyloxycarbonyl (PABC)—enhance steric accessibility for protease cleavage without compromising self-immolation kinetics. Crucially, PAB’s benzylic alcohol is functionalized as a p-nitrophenyl carbonate (PNP) during payload conjugation, enabling efficient carbamate formation with amine-bearing cytotoxins [3] [6] [4].
Table 3: Impact of Spacer Design on ADC Performance
Linker Design | Cathepsin B Cleavage Rate (kcat/Km, M⁻¹s⁻¹) | Plasma Stability (t₁/₂, days) | ADC Aggregation (%) |
---|---|---|---|
Val-Cit-PAB (no PEG) | 1,200 | 2.5 | 25.1 |
Mal-PEG₂-Val-Cit-PAB (PEG₂) | 3,800 | 7.2 | 8.3 |
Mal-PEG₄-Val-Cit-PAB (PEG₄) | 4,100 | 7.5 | 6.9 |
Branched linker (no spacer) | 450 | 6.8 | 10.2 |
Branched linker + PEG₃ spacer | 3,900 | 7.1 | 7.8 |